1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Screening library Chemical probe Pyrrolidine carboxamide

1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic small-molecule pyrrolidine-3-carboxamide derivative featuring a coumarin (2-oxo-2H-chromen-6-yl) moiety. It is commercially catalogued as part of the InterBioScreen diverse screening library (ID: STOCK1N-74354) and is classified as a derivative or analog of natural compounds.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B11020792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)CCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C19H22N2O4/c1-12(2)7-8-21-11-14(10-17(21)22)19(24)20-15-4-5-16-13(9-15)3-6-18(23)25-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,24)
InChIKeyNRNPXTSIXXFVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: Compound Profile for Procurement Screening


1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic small-molecule pyrrolidine-3-carboxamide derivative featuring a coumarin (2-oxo-2H-chromen-6-yl) moiety. It is commercially catalogued as part of the InterBioScreen diverse screening library (ID: STOCK1N-74354) [1] and is classified as a derivative or analog of natural compounds [2]. The compound falls within the broader structural class of substituted pyrrolidine carboxamides, which have been explored in patents as inhibitors of SMYD proteins (e.g., SMYD3, SMYD2) for oncology indications [3]. However, this specific compound has not been the subject of peer-reviewed pharmacological characterization, and no quantitative activity data are currently available in the public domain.

Uncharacterized screening library member (InterBioScreen ID: STOCK1N-74354) [1]
No public bioactivity data; suitable for exploratory HTS or chemotype reference only
Structurally related to patent SMYD inhibitor pyrrolidine carboxamides, but this specific compound has no reported activity [3]

Why Generic 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Substitution Is Not Supported by Public Data


In the absence of publicly available potency, selectivity, or ADME data for this specific compound, substitution with structurally similar analogs cannot be justified on the basis of scientific evidence. The broad patent literature on substituted pyrrolidine carboxamides demonstrates that minor structural modifications—including variations in the N-alkyl substituent (here, 3-methylbutyl) and the aryl carboxamide group (here, 2-oxo-2H-chromen-6-yl)—can profoundly alter target affinity, isoform selectivity, and cellular potency [1]. Without quantitative head-to-head data, any assumption of functional equivalence between this compound and other pyrrolidine-3-carboxamide derivatives is scientifically invalid and carries a high risk of procurement error for screening campaigns.

No quantitative comparator data exists. Substitution with structurally similar analogs cannot be justified on scientific grounds; functional equivalence assumptions carry high procurement risk.
Minor structural changes may profoundly alter target affinity. Variations in N-alkyl (3-methylbutyl) and aryl carboxamide (coumarin) groups can shift isoform selectivity and cellular potency, as demonstrated in patent literature [1].
Analog selection without head-to-head data risks false leads. Screening campaigns relying on structural similarity alone may produce misleading hits; any replacement requires full in-house validation.

Quantitative Differentiation Evidence for 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide


No Public Quantitative Comparator Data Identified for This Specific Pyrrolidine-3-Carboxamide

Following an exhaustive search of primary literature, patents, and authoritative chemical biology databases (PubChem, ChEMBL), no quantitative bioactivity data—including IC50, EC50, Ki, or Kd values—were identified for 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide. Consequently, no direct head-to-head or cross-study comparison can be made with any analog or in-class candidate [1]. The compound's closest structurally characterized relatives appear in patent disclosures of substituted pyrrolidine carboxamides as SMYD inhibitors, but these disclosures do not list this specific compound among the exemplified structures with reported activity data [2].

Bioactivity Data
Data to verify
No IC50, EC50, Ki, or Kd values found in public domain (PubChem, ChEMBL, PubMed)
No evidence-based comparison possible; procurement value limited to exploratory screening
Structural patent examples (US20170247326A1) do not include this compound with reported activity
Screening library Chemical probe Pyrrolidine carboxamide

Application Scenarios for 1-(3-methylbutyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Based on Available Evidence


Exploratory Phenotypic or Target-Based Screening as an Uncharacterized Library Member

The compound is catalogued as part of the InterBioScreen library of synthetic small molecules designed for high-throughput screening (HTS) [1]. Given the complete absence of public bioactivity data, its primary research application is as an untested member of a screening deck in phenotypic assays or against novel targets. Any hit identified would require full deconvolution, including selectivity profiling and structure-activity relationship (SAR) analysis, before the compound can be considered differentiated from any analog.

Negative Control or Chemotype Reference in SMYD-Focused Medicinal Chemistry

The structural scaffold of substituted pyrrolidine carboxamides has been claimed for SMYD protein inhibition [1]. Although the specific compound lacks reported activity, it may serve as a structurally related but putatively inactive (or uncharacterized) comparator in proprietary SAR campaigns, provided that in-house testing confirms its lack of activity at the target of interest.

Starting Point for Custom Synthesis and Derivatization Programs

The compound's synthetic accessibility and the presence of modifiable functional groups (pyrrolidine ring, coumarin moiety) make it a potential starting scaffold for medicinal chemistry optimization [1]. Procurement may be justified to generate a focused library of derivatives for SAR exploration, though this requires significant investment in synthetic chemistry and biological testing without any guarantee of success.

Application
Selection Property
Validation Focus
Exploratory HTS (phenotypic or target-based)
Library membership (InterBioScreen diverse set)
Hit deconvolution and SAR analysis required; no pre-existing activity data
Negative control / chemotype reference in SMYD campaigns
Structural analogy to patent SMYD inhibitor scaffold
In-house confirmation of lack of activity at target of interest mandatory
Starting scaffold for custom derivatization
Modifiable functional groups (pyrrolidine ring, coumarin moiety)
Synthetic accessibility; no biological guarantee; full SAR investment needed
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